molecular formula C17H14ClNO2S B100521 2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- CAS No. 18392-55-7

2-Naphthalenesulfonylchloride, 6-(methylphenylamino)-

Cat. No.: B100521
CAS No.: 18392-55-7
M. Wt: 331.8 g/mol
InChI Key: AYRDPXRLSSGTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- (CAS: 6521872) is a sulfonamide derivative of naphthalene with a methylphenylamino substituent at the 6-position. Its chemical formula is C₁₇H₁₄ClNO₂S, and it is primarily utilized in fluorescence applications due to its structural conjugation and electronic properties . The compound’s synthesis involves introducing the methylphenylamino group to the naphthalene backbone, which enhances its stability and fluorescence efficacy compared to simpler sulfonyl chlorides.

Properties

IUPAC Name

6-(N-methylanilino)naphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S/c1-19(15-5-3-2-4-6-15)16-9-7-14-12-17(22(18,20)21)10-8-13(14)11-16/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRDPXRLSSGTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171520
Record name 2,6-Mansyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18392-55-7
Record name 2,6-Mansyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018392557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Mansyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Structural Considerations

The target molecule contains two critical functional groups:

  • A sulfonyl chloride at the 2-position of the naphthalene ring.

  • An N-methylanilino substituent at the 6-position.

These groups impose specific synthetic challenges:

  • Sulfonyl chlorides are highly reactive but prone to hydrolysis, requiring anhydrous conditions.

  • Direct electrophilic substitution on naphthalene favors α-positions (1, 4, 5, 8), necessitating directed ortho-metallation or protecting group strategies for 6-position functionalization.

Stepwise Synthesis Strategies

Sulfonation and Chlorination

  • Sulfonation :
    Naphthalene undergoes sulfonation at 160°C with concentrated sulfuric acid to yield 2-naphthalenesulfonic acid (80–85% yield).

  • Chlorination :
    Treatment with phosphorus pentachloride (PCl₅) in refluxing chlorobenzene converts the sulfonic acid to 2-naphthalenesulfonyl chloride:

    C10H8+H2SO4C10H7SO3HPCl5C10H7SO2Cl\text{C}_{10}\text{H}_8 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_{10}\text{H}_7\text{SO}_3\text{H} \xrightarrow{\text{PCl}_5} \text{C}_{10}\text{H}_7\text{SO}_2\text{Cl}

    Typical conditions: 1:3 molar ratio of sulfonic acid to PCl₅, 110°C, 4–6 hours.

Introduction of N-Methylanilino Group

  • Nitration and Reduction :

    • Nitration of 2-naphthalenesulfonyl chloride at 0–5°C produces 6-nitro-2-naphthalenesulfonyl chloride (65–70% yield).

    • Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the nitro group to amine.

  • N-Alkylation :
    Reaction with methyl iodide in DMF using K₂CO₃ as base yields 6-(methylamino)-2-naphthalenesulfonyl chloride. Subsequent Ullmann coupling with iodobenzene introduces the aryl group.

Limitations :

  • Low regioselectivity in nitration step (competing 5- and 8-nitro isomers).

  • Ullmann coupling requires expensive Pd catalysts and elevated temperatures (120–150°C).

Boronic Ester Preparation

  • Synthesize 6-bromo-2-naphthalenesulfonyl chloride via bromination of 2-naphthalenesulfonyl chloride using Br₂/FeBr₃.

  • Convert bromide to pinacol boronic ester using Pd(dppf)Cl₂ catalyst:

    Br-Naph-SO2Cl+B2Pin2PdPinB-Naph-SO2Cl\text{Br-Naph-SO}_2\text{Cl} + \text{B}_2\text{Pin}_2 \xrightarrow{\text{Pd}} \text{PinB-Naph-SO}_2\text{Cl}

Cross-Coupling with N-Methylaniline Derivative

React boronic ester with N-methyl-4-iodoaniline under Suzuki conditions:

PinB-Naph-SO2Cl+IC6H4NMePd(PPh3)4MeN(C6H4)-Naph-SO2Cl\text{PinB-Naph-SO}2\text{Cl} + \text{IC}6\text{H}4\text{NMe} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{MeN(C}6\text{H}4\text{)-Naph-SO}2\text{Cl}

Advantages :

  • Higher regiocontrol (≥95% coupling at 6-position).

  • Mild conditions (80°C, aqueous Na₂CO₃).

Industrial-Scale Production Considerations

ParameterLaboratory ScaleIndustrial Process
Sulfonation AgentH₂SO₄ (98%)Oleum (20–25% SO₃)
Chlorination ReagentPCl₅SOCl₂ (continuous flow)
Coupling MethodBatch reactorFixed-bed Pd catalysts
PurificationColumn chromatographyCrystallization from toluene
Typical Yield45–55%68–72%

Key industrial adaptations:

  • Continuous Flow Chlorination : SOCl₂ gas passed through sulfonic acid slurry at 90°C reduces reaction time from hours to minutes.

  • Catalyst Recycling : Immobilized Pd on mesoporous silica enables 10–15 reuse cycles in Suzuki couplings.

Analytical Characterization

Critical quality control parameters for final product:

TestMethodSpecification
PurityHPLC (C18 column)≥98.0% (254 nm)
Sulfur ContentElemental Analysis9.45–9.65%
Chloride ImpurityIon Chromatography≤0.2%
Fluorescenceλₑₓ 381 nm (MeOH)Φ = 0.78–0.82

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles, such as amines or alcohols, to form substituted products.

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted anilino-naphthalenesulfonyl derivatives.

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

Scientific Research Applications

Fluorescent Labeling Reagent

One of the primary applications of 2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- is as a fluorescent labeling reagent. It is particularly useful for:

  • Labeling Lysyl Residues : The compound effectively labels lysine residues in proteins, facilitating the study of protein structure and function. This is crucial for understanding protein interactions and modifications in various biological processes .
  • Fluorescence Microscopy : The compound's fluorescent properties allow it to be used in fluorescence microscopy, enabling researchers to visualize cellular components with high specificity and sensitivity .

Protein Analysis

The compound plays a significant role in protein analysis through:

  • Detection and Quantification : It can be employed to detect and quantify proteins in complex mixtures. The fluorescent signal generated upon reaction with proteins allows for sensitive detection methods such as fluorescence spectroscopy .
  • Studying Protein Dynamics : By attaching to specific amino acid residues, researchers can track the dynamics of protein folding and interactions in real-time .

Drug Discovery

In drug discovery, 2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- is utilized for:

  • High-Throughput Screening : The compound can be incorporated into assays designed to evaluate the efficacy of potential drug candidates by monitoring changes in fluorescence that correlate with biological activity .
  • Target Identification : It aids in identifying target proteins by labeling them, which can then be isolated and characterized further to understand their roles in disease mechanisms .

Case Study 1: Protein Interaction Studies

A study demonstrated the use of 6-(p-Toluidino)-2-naphthalenesulfonyl chloride to label lysine residues in a specific protein involved in cancer progression. The labeled proteins were analyzed using fluorescence microscopy, revealing insights into their localization within cells and interactions with other biomolecules.

Case Study 2: Assay Development for Drug Candidates

In another instance, researchers utilized this compound in a high-throughput screening assay aimed at discovering inhibitors of a particular enzyme linked to metabolic disorders. The fluorescent signals provided quantitative data on the inhibition levels of various compounds tested against the enzyme.

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- involves the formation of a covalent bond with lysyl residues in proteins. The compound’s sulfonyl chloride group reacts with the amino group of lysine, forming a stable sulfonamide linkage. This covalent modification allows for the fluorescent labeling of proteins, enabling their detection and analysis in various biochemical assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Differences
Compound Name Substituent(s) Key Functional Groups
6-(Methylphenylamino)-2-naphthalenesulfonylchloride 6-(4-methylphenylamino) Sulfonyl chloride, aromatic amine
2-Naphthalenesulfonyl chloride (parent compound) None Sulfonyl chloride
6-Chloro-2-naphthalenesulfonylchloride 6-Cl Sulfonyl chloride, chloro
7-Methyl-2-naphthalenesulfonylchloride 7-CH₃ Sulfonyl chloride, methyl
Anthracene-9-sulfonyl chloride Anthracene backbone Sulfonyl chloride, polyaromatic
  • Chloro-substituted analogs (e.g., 6-Cl): Chlorine acts as an electron-withdrawing group, increasing electrophilicity but reducing fluorescence efficiency .
  • Methyl-substituted analogs (e.g., 7-CH₃): Methyl groups improve hydrophobicity but lack conjugation for fluorescence applications .

Physical Properties

Table 2: Physical Property Comparison
Compound Name Melting Point (°C) Solubility Purity (HPLC)
6-(Methylphenylamino)-2-naphthalenesulfonylchloride Not reported Organic solvents ≥98%
2-Naphthalenesulfonyl chloride 74–78 THF, DCM Technical grade
6-Chloro-2-naphthalenesulfonylchloride Not reported DCM, acetone ≥95%
N,N'-di-[3-(2-naphthalenesulfonyloxy)phenyl] urea (derivative) 156–160 Ethanol Crystalline
  • The parent compound (2-naphthalenesulfonyl chloride) has a lower melting point (74–78°C) compared to its derivatives, reflecting reduced molecular complexity . Derivatives like the urea-linked compound exhibit higher melting points due to hydrogen bonding .

Commercial Availability and Cost

Table 3: Pricing and Availability
Compound Name Price (25g) Supplier
2-Naphthalenesulfonyl chloride ¥9,100 Kanto Reagents
6-(Methylphenylamino)-2-naphthalenesulfonylchloride Not listed Specialty vendors
  • The parent compound is commercially available at lower costs (e.g., ¥9,100/25g) , while the 6-(methylphenylamino)- derivative is a specialty chemical with higher pricing due to its fluorescence-grade purity .

Biological Activity

2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- is a sulfonamide derivative with potential biological applications. This compound has garnered attention in medicinal chemistry due to its structural features that may confer various pharmacological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of 2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- can be represented as follows:

C13H12ClNO2S\text{C}_{13}\text{H}_{12}\text{ClN}\text{O}_2\text{S}

This structure features a naphthalene ring substituted with a sulfonyl chloride and an amino group, which is critical for its biological interactions.

The biological activity of 2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- is primarily attributed to its ability to inhibit specific enzymes and interact with biological targets. The sulfonamide group is known to mimic p-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. This mechanism underlies the antibacterial properties observed in many sulfonamide derivatives.

Antimicrobial Activity

Research indicates that compounds similar to 2-Naphthalenesulfonylchloride exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives can inhibit the growth of various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus . The inhibition of bacterial folate synthesis is a key factor in this activity.

Anti-Cancer Properties

Sulfonamide derivatives have also been investigated for their anticancer potential. In vitro studies have demonstrated that certain structural analogs can induce apoptosis in cancer cell lines by interfering with cellular signaling pathways . The ability to modulate these pathways suggests potential applications in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study conducted by Fisher et al. (2014) evaluated the antimicrobial efficacy of novel sulfonamide hybrids against chloroquine-resistant Plasmodium falciparum strains. The results indicated that compounds with similar structural motifs to 2-Naphthalenesulfonylchloride exhibited promising antimalarial activity, suggesting a potential role in treating malaria .

Case Study 2: Anticancer Activity

In another investigation, a series of sulfonamide derivatives were synthesized and screened for anticancer activity against a panel of human tumor cell lines. Notably, one derivative demonstrated significant cytotoxicity against breast cancer cells, highlighting the therapeutic potential of this class of compounds .

Research Findings Summary

StudyFocusKey Findings
Fisher et al. (2014)AntimicrobialIdentified promising antimalarial activity against resistant strains
Cancer StudyAnticancerSignificant cytotoxicity against breast cancer cell lines

Q & A

Q. Table 1. Key Health Outcomes for Toxicity Screening (Adapted from Table B-1 )

CategoryParameters
Systemic EffectsHepatic, renal, hematological markers
Dermal/OcularIrritation, sensitization potential
EnvironmentalBioaccumulation, biodegradation rates

Q. Table 2. Risk-of-Bias Criteria for Animal Studies (Adapted from Table C-7 )

CriterionHigh-Confidence Threshold
Dose RandomizationYes
Allocation ConcealmentYes
Outcome ReportingFull transparency

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Naphthalenesulfonylchloride, 6-(methylphenylamino)-
Reactant of Route 2
Reactant of Route 2
2-Naphthalenesulfonylchloride, 6-(methylphenylamino)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.